molecular formula C8H14S B13115337 2H-Thiopyran, tetrahydro-2-(2-propenyl)- CAS No. 62162-10-1

2H-Thiopyran, tetrahydro-2-(2-propenyl)-

Cat. No.: B13115337
CAS No.: 62162-10-1
M. Wt: 142.26 g/mol
InChI Key: NXNMJVPKONBZKA-UHFFFAOYSA-N
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Description

2-Allyltetrahydro-2H-thiopyran is a heterocyclic compound characterized by a six-membered ring containing a sulfur atom. This compound is a derivative of thiopyran, where the oxygen atom in pyran is replaced by sulfur, and it features an allyl group attached to the ring. Thiopyrans are known for their diverse biological activities and are integral components in various natural products and pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyltetrahydro-2H-thiopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiopyran derivatives . Another method includes the cyclization of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production of 2-Allyltetrahydro-2H-thiopyran typically involves scalable and efficient synthetic routes. The use of metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed for the synthesis of highly functionalized thiopyran derivatives . This method is advantageous due to its stereoselectivity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Allyltetrahydro-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the sulfur atom and the allyl group.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-Allyltetrahydro-2H-thiopyran, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce thiopyran derivatives to their corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines can replace the allyl group under suitable conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiopyran derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-Allyltetrahydro-2H-thiopyran has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, thiopyran derivatives have been explored for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties . In the industry, these compounds are used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Allyltetrahydro-2H-thiopyran involves its interaction with various molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2H-Thiopyran: A similar compound with a sulfur atom in the ring but without the allyl group.

    4H-Thiopyran: Another isomer of thiopyran with different double bond arrangements.

    Pyran: The oxygen analog of thiopyran, where the sulfur atom is replaced by oxygen.

Uniqueness

2-Allyltetrahydro-2H-thiopyran is unique due to the presence of the allyl group, which enhances its reactivity and potential for chemical modifications. This structural feature distinguishes it from other thiopyran derivatives and contributes to its diverse range of applications in scientific research and industry .

Properties

CAS No.

62162-10-1

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

2-prop-2-enylthiane

InChI

InChI=1S/C8H14S/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2

InChI Key

NXNMJVPKONBZKA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCS1

Origin of Product

United States

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